molecular formula C10H15NS B8467925 3-Amino-2-(4-methyl-1-penten-2-yl)thiophene

3-Amino-2-(4-methyl-1-penten-2-yl)thiophene

Cat. No. B8467925
M. Wt: 181.30 g/mol
InChI Key: ZWAZAMZWGYPIHU-UHFFFAOYSA-N
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Procedure details

Name
CC(=CC(C)C)c1sccc1N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=CC(C)C)c1sccc1N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[NH2:13][c:14]1[cH:15][cH:16][s:17][c:18]1[C:19](=[CH:20][CH:21]([CH3:22])[CH3:23])[CH3:24].[NH2:1][c:2]1[c:3]([C:7]([CH3:8])=[CH:9][CH:10]([CH3:11])[CH3:12])[s:4][cH:5][cH:6]1>>[NH2:1][c:2]1[c:3]([C:7](=[CH2:8])[CH2:9][CH:10]([CH3:11])[CH3:12])[s:4][cH:5][cH:6]1

Inputs

Step One
Name
CC(=CC(C)C)c1sccc1N
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=CC(C)C)c1sccc1N
Name
CC(=CC(C)C)c1sccc1N
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=CC(C)C)c1sccc1N

Outcomes

Product
Name
Type
product
Smiles
C=C(CC(C)C)c1sccc1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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